molecular formula C15H9Br2ClN4OS2 B13444334 N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide

N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide

Cat. No.: B13444334
M. Wt: 520.7 g/mol
InChI Key: PEORKJDYDRSGSQ-UHFFFAOYSA-N
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Description

N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Thiadiazole Ring: Starting with a suitable precursor, the thiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Introduction of the Dibromophenyl Group: The dibromophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Pyridyl Group: The pyridyl group can be attached through nucleophilic substitution reactions.

    Formation of the Sulfanyl-acetamide Linkage: The final step involves the formation of the sulfanyl-acetamide linkage through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and dibromophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-3-pyridyl)-2-[4-(2,4-dichlorophenyl)thiadiazol-5-yl]sulfanyl-acetamide
  • N-(2-chloro-3-pyridyl)-2-[4-(2,4-difluorophenyl)thiadiazol-5-yl]sulfanyl-acetamide

Uniqueness

N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide is unique due to the presence of the dibromophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents.

Properties

Molecular Formula

C15H9Br2ClN4OS2

Molecular Weight

520.7 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C15H9Br2ClN4OS2/c16-8-3-4-9(10(17)6-8)13-15(25-22-21-13)24-7-12(23)20-11-2-1-5-19-14(11)18/h1-6H,7H2,(H,20,23)

InChI Key

PEORKJDYDRSGSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CSC2=C(N=NS2)C3=C(C=C(C=C3)Br)Br

Origin of Product

United States

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